

Application Notes and Protocols for the Synthesis and Purification of PF-04628935

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Compound of Interest		
Compound Name:	PF-04628935	
Cat. No.:	B609930	Get Quote

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Abstract

This document provides detailed application notes and protocols for the synthesis and purification of **PF-04628935**, a potent ghrelin receptor inverse agonist. The synthesis is a multistep process involving the formation of a key pyrido[2,3-e]pyrimidine-6-carboxylic acid intermediate, followed by an amide coupling reaction. Purification is achieved through standard chromatographic and recrystallization techniques. The protocols provided herein are based on established synthetic methodologies for structurally related compounds and are intended to guide researchers in the laboratory-scale preparation of **PF-04628935**.

Introduction

PF-04628935, with the chemical name N-(1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-pyrido[2,3-e]pyrimidine-6-carboxamide, is a small molecule inhibitor of the ghrelin receptor (GHSR1a). As an inverse agonist, it has potential therapeutic applications in metabolic disorders. The synthesis of this complex molecule requires a strategic approach, which is outlined in the following sections.

Synthesis of PF-04628935

The synthesis of **PF-04628935** can be logically divided into three main stages:



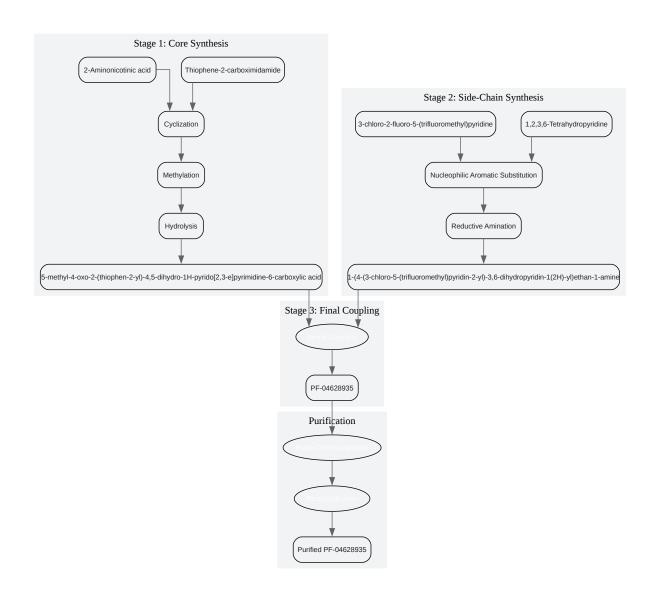




- Synthesis of the core intermediate: 5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-pyrido[2,3-e]pyrimidine-6-carboxylic acid.
- Synthesis of the amine side-chain: 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-amine.
- Amide coupling of the two intermediates to yield the final product, PF-04628935.

A schematic of the overall synthetic workflow is presented below.





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Caption: Synthetic workflow for PF-04628935.



Experimental Protocols

Stage 1: Synthesis of 5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-pyrido[2,3-e]pyrimidine-6-carboxylic acid

Protocol 1.1: Synthesis of 2-(thiophen-2-yl)-1H-pyrido[2,3-e]pyrimidin-4(5H)-one

- To a solution of 2-aminonicotinic acid (1.0 eq) in a suitable solvent such as ethanol, add thiophene-2-carboximidamide (1.1 eq).
- Add a catalytic amount of a base, for example, potassium carbonate (0.2 eq).
- Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrimidinone.

Protocol 1.2: Methylation of the Pyrimidinone

- Suspend the 2-(thiophen-2-yl)-1H-pyrido[2,3-e]pyrimidin-4(5H)-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
- Add a base such as cesium carbonate (1.5 eq).
- Add methyl iodide (1.2 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.



Purify the residue by flash column chromatography on silica gel.

Protocol 1.3: Hydrolysis to the Carboxylic Acid

- Dissolve the methylated intermediate in a mixture of tetrahydrofuran (THF) and water.
- Add an excess of lithium hydroxide (3.0 eq).
- Stir the mixture at room temperature for 2-4 hours.
- Acidify the reaction mixture with 1N HCl to pH 3-4.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.

Stage 2: Synthesis of 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridin-1(2H)yl)ethan-1-amine

Protocol 2.1: Nucleophilic Aromatic Substitution

- Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) and 1,2,3,6-tetrahydropyridine (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
- Heat the reaction mixture to 80-100 °C for 8-12 hours.
- Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash chromatography.

Protocol 2.2: Reductive Amination



- Dissolve the product from Protocol 2.1 (1.0 eq) and acetaldehyde (1.5 eq) in a chlorinated solvent like dichloromethane (DCM).
- Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.
- Stir the reaction at room temperature for 12-16 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the amine side-chain.

Stage 3: Amide Coupling to Yield PF-04628935

Protocol 3.1: Amide Bond Formation

- Dissolve the carboxylic acid from Stage 1 (1.0 eq) in DMF.
- Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
- Stir the mixture for 15 minutes at room temperature.
- Add the amine from Stage 2 (1.1 eq) to the reaction mixture.
- Stir at room temperature for 8-12 hours.
- Dilute the reaction with water and extract with ethyl acetate.
- Wash the organic layer with saturated lithium chloride solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Methods

Protocol 4.1: Flash Chromatography



- The crude **PF-04628935** is purified by flash column chromatography on silica gel.
- A gradient elution system, typically starting with a less polar solvent system (e.g., heptane/ethyl acetate) and gradually increasing the polarity, is recommended for optimal separation.
- Fractions are collected and analyzed by TLC to identify the pure product.

Protocol 4.2: Recrystallization

- The purified product from chromatography can be further purified by recrystallization.
- A suitable solvent system (e.g., methanol/water or acetone/water) should be determined experimentally to achieve high purity and yield.
- Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified PF-04628935 under vacuum.

Data Presentation



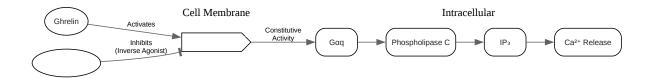
Step	Reactan ts	Reagent s	Solvent	Temper ature (°C)	Time (h)	Purificat ion Method	Typical Yield (%)
1.1	2- Aminonic otinic acid, Thiophen e-2- carboximi damide	K₂CO₃	Ethanol	Reflux	12-18	Recrystal lization	70-80
1.2	2- (thiophen -2-yl)-1H- pyrido[2, 3- e]pyrimidi n-4(5H)- one	Cs₂CO₃, CH₃I	DMF	RT	4-6	Flash Chromat ography	60-75
1.3	Methylat ed pyrimidin one	LiOH	THF/H₂O	RT	2-4	Extractio n	85-95
2.1	3-chloro- 2-fluoro- 5- (trifluoro methyl)p yridine, 1,2,3,6- tetrahydr opyridine	DIPEA	DMF	80-100	8-12	Flash Chromat ography	65-75
2.2	Product from 2.1,	NaBH(O Ac)₃	DCM	RT	12-16	Extractio n	75-85



	Acetalde hyde						
3.1	Carboxyli c acid from Stage 1, Amine from Stage 2	HATU, DIPEA	DMF	RT	8-12	Flash Chromat ography	50-65
4.2	Crude PF- 0462893 5	-	Methanol /Water	-	-	Recrystal lization	>98% Purity

Signaling Pathway

PF-04628935 acts as an inverse agonist at the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR). In its basal state, GHSR1a exhibits constitutive activity, leading to downstream signaling even in the absence of its endogenous ligand, ghrelin. **PF-04628935** binds to the receptor and reduces this basal activity.



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Caption: Ghrelin receptor signaling and inhibition.

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